molecular formula C18H22ClN3OS B6513161 3-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-cyclohexylurea CAS No. 1208529-82-1

3-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-cyclohexylurea

Cat. No. B6513161
CAS RN: 1208529-82-1
M. Wt: 363.9 g/mol
InChI Key: WAYBEPSPXZPLKL-UHFFFAOYSA-N
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Description

The compound “3-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-cyclohexylurea” is a complex organic molecule that contains several functional groups, including a thiazole ring, a phenyl ring, and a urea group . Thiazole is a heterocyclic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The phenyl ring is also planar and aromatic, while the urea group can form hydrogen bonds .


Chemical Reactions Analysis

Thiazole derivatives have been observed to undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the nature of the substituents and their positions on the thiazole ring.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research could explore the potential uses of this specific compound in various applications, such as medicinal chemistry or material science.

properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c19-14-8-6-13(7-9-14)17-21-16(12-24-17)10-11-20-18(23)22-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYBEPSPXZPLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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